2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine
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Overview
Description
2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperidine and pyrimidine moieties. Common reagents used in these reactions include cyclopropylamine, pyrazine derivatives, and various coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it might inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol
- 1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole
Uniqueness
2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the pyrazolo[1,5-a]pyrazine core with piperidine and pyrimidine moieties makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-cyclopropyl-4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-6-21-19(22-7-1)26-13-14-4-9-24(10-5-14)18-17-12-16(15-2-3-15)23-25(17)11-8-20-18/h1,6-8,11-12,14-15H,2-5,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOGEKAHCRQKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)COC5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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